molecular formula C18H20N2O3S B5881289 Methyl (4-{[(4-methoxybenzyl)carbamothioyl]amino}phenyl)acetate

Methyl (4-{[(4-methoxybenzyl)carbamothioyl]amino}phenyl)acetate

Cat. No.: B5881289
M. Wt: 344.4 g/mol
InChI Key: CCGRVBUPSPJKGA-UHFFFAOYSA-N
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Description

Methyl (4-{[(4-methoxybenzyl)carbamothioyl]amino}phenyl)acetate is a thiourea derivative characterized by a central phenyl ring substituted with a methyl ester group and a carbamothioylamino linker connected to a 4-methoxybenzyl moiety.

Properties

IUPAC Name

methyl 2-[4-[(4-methoxyphenyl)methylcarbamothioylamino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-22-16-9-5-14(6-10-16)12-19-18(24)20-15-7-3-13(4-8-15)11-17(21)23-2/h3-10H,11-12H2,1-2H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGRVBUPSPJKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-{[(4-methoxybenzyl)carbamothioyl]amino}phenyl)acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxybenzylamine with carbon disulfide to form a carbamothioyl intermediate. This intermediate is then reacted with 4-aminophenylacetic acid methyl ester under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-{[(4-methoxybenzyl)carbamothioyl]amino}phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amine functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

Methyl (4-{[(4-methoxybenzyl)carbamothioyl]amino}phenyl)acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl (4-{[(4-methoxybenzyl)carbamothioyl]amino}phenyl)acetate exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structural analogs differ primarily in substituents on the benzamide or benzyl groups. Key variations include:

  • Electron-withdrawing groups (EWGs): Nitro (-NO₂), chloro (-Cl).
  • Electron-donating groups (EDGs) : Methoxy (-OMe), methyl (-Me).
  • Heterocyclic substituents: Thiophene, imidazolidinone.
Table 1: Substituent Effects on Key Properties
Compound Substituent Yield (%) Melting Point (°C) Notable Spectral Features (1H NMR, IR) Reference
4-Nitrobenzamide 50 222–224 NH peaks at 12.40–10.10 ppm; ArH at 8.36–7.64 ppm
2-Methoxybenzamide 60 216–218 NH at 12.58–10.10 ppm; CH₃O at ~3.85 ppm
Thiophene-2-carboxamide 82 244–246 Thiophene protons at 7.70–7.27 ppm
4-Methoxybenzyl (Target Analog) N/A N/A Expected NH ~12–10 ppm; OMe at ~3.8 ppm

Key Observations :

  • Yield : Thiophene derivatives exhibit higher yields (up to 82%), likely due to favorable reaction kinetics with heterocyclic systems .
  • Melting Points : EWGs (e.g., nitro) increase melting points (e.g., 222–224°C for nitro vs. 168–170°C for 3-nitrobenzamide) due to enhanced intermolecular interactions .
  • Spectroscopy : Thioamide IR stretches (~1250–1350 cm⁻¹) and NH proton resonances (~10–12 ppm) are consistent across analogs .

Elemental Composition and Purity

Elemental analysis (C, H, N) is critical for verifying synthetic success. Comparisons with analogs reveal:

Table 2: Elemental Analysis of Selected Compounds
Compound C (%) H (%) N (%) Reference
Thiazolidinone-acetate (Cpd 23) 54.29 4.10 12.66
4-Nitrobenzamide 52.01 3.49 9.10
Sulfamoylbenzyl Analog ~52* ~3.5* ~9.5*

Notes:

  • The target compound’s 4-methoxybenzyl group may reduce nitrogen content compared to thiazolidinone derivatives (e.g., 12.66% N in Cpd 23) due to fewer N atoms in the structure .
  • Methoxy groups increase carbon content slightly (e.g., 52.01% in nitro vs. ~54% in methoxy analogs) .

Biological Activity

Methyl (4-{[(4-methoxybenzyl)carbamothioyl]amino}phenyl)acetate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C17H20N2O2S and features a methoxybenzyl group, a carbamothioyl moiety, and an acetate functional group. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of derivatives similar to this compound. For instance, compounds with similar structural features have shown significant inhibitory effects against various bacterial strains. In one study, synthesized analogues exhibited zone of inhibition values ranging from 10 to 29 mm against Gram-positive and Gram-negative bacteria, indicating potent antimicrobial activity .

2. Anticancer Activity

Research has indicated that compounds containing the carbamothioyl group may exhibit anticancer properties. A study involving thiazole derivatives demonstrated that certain analogues had IC50 values as low as 0.13 µM against human leukemia cells, suggesting strong cytotoxic effects . While specific data on this compound is limited, its structural similarity to active compounds in this category suggests potential efficacy.

3. Anti-inflammatory Activity

Anti-inflammatory properties have also been reported for compounds with similar structures. For example, certain derivatives showed significant inhibition in carrageenan-induced paw edema models, indicating their potential use in treating inflammatory conditions . The mechanism is believed to involve the inhibition of pro-inflammatory cytokines.

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets within cells. The carbamothioyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity crucial for microbial growth or cancer cell proliferation . Additionally, the methoxybenzyl group may enhance cellular permeability, facilitating the compound's entry into target cells.

Case Studies and Research Findings

StudyFindings
Antimicrobial Study Synthesized analogues showed zone of inhibition values between 10-29 mm against various bacteria .
Cytotoxicity Assay Thiazole derivatives exhibited IC50 values as low as 0.13 µM against leukemia cells .
Inflammation Model Compounds demonstrated significant anti-inflammatory effects in animal models .

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